molecular formula C20H22BrNOS B2728771 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide CAS No. 212074-96-9

2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide

Cat. No. B2728771
CAS RN: 212074-96-9
M. Wt: 404.37
InChI Key: CQEDYYQVHGGXIM-UHFFFAOYSA-N
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Description

“2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide” is a chemical compound . It is used in scientific research and exhibits diverse properties, allowing its application in various fields such as pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular formula of “this compound” is C20H22BrNOS . The molecular weight is 404.36 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfanilamide derivatives, including compounds related to 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide, have been extensively studied. These compounds are synthesized and characterized using various spectroscopic methods such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible (UV–Vis) spectra, Liquid Chromatographic (LCMS), and High Resolution Mass Spectrometric (HRMS) methods. Single crystal X-ray diffraction (XRD) is used to determine their crystal structures, examining their conformational and hydrogen bond network properties. These studies provide insights into the molecular configurations and the intermolecular interactions of sulfanilamide derivatives, laying the groundwork for further pharmacological and chemical research applications (Lahtinen et al., 2014).

Antimicrobial Studies

The antimicrobial potential of novel sulfanilamide derivatives has been evaluated against various bacterial and fungal strains. These studies aim to understand the antimicrobial efficacy of these compounds and their potential as therapeutic agents. The derivatives are screened for their antibacterial and antifungal activities, providing valuable information on their applicability in treating microbial infections. However, it's important to note that the introduction of the benzene ring to CO–NH group or SO2–NH moiety in these compounds does not significantly enhance their antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Thermal Properties

The thermal properties of sulfanilamide derivatives, including their melting points, initiation of thermal decomposition, and enthalpies of fusion, have been assessed using Thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. These studies contribute to understanding the stability and thermal behavior of these compounds, which are critical parameters for their storage, handling, and potential formulation as pharmaceutical agents (Lahtinen et al., 2014).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-cyclohexylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNOS/c21-17-8-12-19(13-9-17)24-14-20(23)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEDYYQVHGGXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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